molecular formula C16H13NO5 B1323957 2-Ethoxycarbonyl-3'-nitrobenzophenone CAS No. 890098-28-9

2-Ethoxycarbonyl-3'-nitrobenzophenone

Cat. No. B1323957
M. Wt: 299.28 g/mol
InChI Key: WMSZMJXCZHWMQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Ethoxycarbonyl-3’-nitrobenzophenone consists of a benzophenone core with an ethoxycarbonyl group at the 2-position and a nitro group at the 3’-position.

Scientific Research Applications

Electrochemical Reduction Studies

The electrochemical reduction of aromatic nitro compounds, including 2-Ethoxycarbonyl-3'-nitrobenzophenone, has been explored. This study investigates the reduction process in aqueous media on a mercury electrode. The reduction occurs in several steps, starting with a 2-electron reduction to dihydroxylamine, followed by dehydration to form a nitroso compound, and further reducible to the hydroxylamino form (Laviron, Meunier-Prest, & Lacasse, 1994).

Synthesis of Derivative Compounds

Research has been conducted on synthesizing derivative compounds of 2-Ethoxycarbonyl-3'-nitrobenzophenone. For example, a facile synthesis process has been developed for compounds like 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, using related chemical reactions (Havaldar, Bhise, & Burudkar, 2004).

Structural Characterization

Structural characterization and synthesis of 2-Ethoxycarbonyl-3'-nitrobenzophenone derivatives have been carried out. This includes spectroscopic characterization and X-ray analysis to understand the molecular structure and properties of these compounds (Lu & Liang‐Nian He, 2012).

properties

IUPAC Name

ethyl 2-(3-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(10-11)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSZMJXCZHWMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641520
Record name Ethyl 2-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyl-3'-nitrobenzophenone

CAS RN

890098-28-9
Record name Ethyl 2-(3-nitrobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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